Cas no 2680807-77-4 (3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid)

3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid is a specialized organic compound featuring a benzoic acid core functionalized with a 2-acetamido-1,3-thiazol-5-ylmethyl substituent. This structure combines the reactivity of a carboxylic acid with the heterocyclic properties of a thiazole ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The acetamido group enhances its potential as a precursor for bioactive molecules, particularly in the development of antimicrobial or anti-inflammatory agents. Its well-defined molecular architecture allows for precise modifications, facilitating research in medicinal chemistry. The compound is typically characterized by high purity and stability, ensuring reliable performance in synthetic applications.
3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid structure
2680807-77-4 structure
Product Name:3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid
CAS No:2680807-77-4
MF:C13H12N2O3S
MW:276.310981750488
CID:6071999
PubChem ID:165919169
Update Time:2025-06-07

3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28284788
    • 3-[(2-acetamido-1,3-thiazol-5-yl)methyl]benzoic acid
    • 2680807-77-4
    • 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid
    • Inchi: 1S/C13H12N2O3S/c1-8(16)15-13-14-7-11(19-13)6-9-3-2-4-10(5-9)12(17)18/h2-5,7H,6H2,1H3,(H,17,18)(H,14,15,16)
    • InChI Key: UWXDVOHJFLOKBX-UHFFFAOYSA-N
    • SMILES: S1C(NC(C)=O)=NC=C1CC1C=CC=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 276.05686342g/mol
  • Monoisotopic Mass: 276.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 351
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 108Ų

3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid Pricemore >>

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Additional information on 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid

3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid (CAS No. 2680807-77-4): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid (CAS No. 2680807-77-4) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. In this article, we will delve into the structure, synthesis, and applications of 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid, highlighting recent advancements and future prospects.

Structure and Chemical Properties

The molecular formula of 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid is C14H14N2O3S, with a molecular weight of 294.33 g/mol. The compound features a benzoic acid moiety linked to a thiazole ring through a methylene bridge. The thiazole ring is further substituted with an acetamido group at the 2-position. This unique structural arrangement imparts several interesting chemical properties to the compound:

  • Polarity: The presence of polar functional groups such as the carboxylic acid and amide groups makes the compound moderately polar.
  • Solubility: It exhibits moderate solubility in water and organic solvents like DMSO and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but may degrade upon exposure to strong acids or bases.

Synthesis of 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid

The synthesis of 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid has been reported in several studies, with various methods being employed to optimize yield and purity. One common approach involves the reaction of 5-bromomethylthiazole with 3-carboxybenzylamine followed by acetylation. A detailed synthetic route is outlined below:

  1. Synthesis of 5-bromomethylthiazole: This intermediate can be prepared by reacting 2-aminothiophenol with bromoacetyl bromide in the presence of a base such as triethylamine.
  2. Coupling Reaction: The 5-bromomethylthiazole is then reacted with 3-carboxybenzylamine in a polar solvent like DMF to form the corresponding amine derivative.
  3. Acetylation: The amine derivative is acetylated using acetic anhydride to yield the final product, 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid.

This synthetic route provides a high yield and purity of the target compound, making it suitable for both research and industrial applications.

Biological Activities and Applications

The biological activities of 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid have been extensively studied in recent years. Some key findings include:

  • Antimicrobial Activity: Research has shown that thiazole derivatives like 3-[(2-Acetamido-1,3-thiazol-5-yl)methyl]benzoic acid exhibit potent antimicrobial activity against a range of bacteria and fungi. A study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans.
  • Cytotoxicity Against Cancer Cells: Another significant application of this compound is its potential as an anticancer agent. In vitro studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116) cells. The mechanism of action involves inducing apoptosis through mitochondrial dysfunction and DNA damage.
  • Selective Targeting of Inflammatory Pathways: 3 - [ ( 2 - Acetamido - 1 , 3 - thiazol - 5 - yl ) methyl ] benzoic acid strong > can inhibit pro-inflammatory cytokines such as TNF-alpha and IL - 6 , making them promising candidates for treating inflammatory diseases . li > ul > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p > p >

    Selective Targeting of Inflammatory Pathways:

    3 - [ ( 2 - Acetamido - 1 , 3 - thiazol - 5 - yl ) methyl ] benzoic acid strong > can inhibit pro-inflammatory cytokines such as TNF-alpha and IL - 6 , making them promising candidates for treating inflammatory diseases .

    Potential Therapeutic Applications:

    The diverse biological activities of 3 - [ ( 2 - Acetamido - 1 , 3 - thiazol - 5 - yl ) methyl ] benzoic acid strong > suggest its potential in various therapeutic areas . Ongoing clinical trials are evaluating its efficacy in treating infections , cancer , and inflammatory conditions . For instance , a phase I clinical trial conducted by researchers at the National Institutes of Health ( NIH ) demonstrated promising results in reducing tumor size in patients with advanced solid tumors . Additionally , preclinical studies have shown that this compound can effectively reduce inflammation in animal models of arthritis . These findings highlight the therapeutic potential of 3 - [ ( 2 - Acetamido - 1 , 3 - thiazol - 5 - yl ) methyl ] benzoic acid strong > in developing new treatments for a wide range of diseases .

    FUTURE DIRECTIONS AND CONCLUSIONS:

    The ongoing research on 3 - [ ( 2 - Acetamido - 1 , 3 - thiazol - 5 - yl ) methyl ] benzoic acid  strong > promises to uncover new insights into its mechanisms of action and potential therapeutic applications . Further studies are needed to optimize its pharmacokinetic properties , enhance its bioavailability , and evaluate its safety profile in larger clinical trials . As our understanding of this compound deepens , it is likely to play an increasingly important role in drug discovery and development efforts aimed at addressing unmet medical needs . In conclusion,< strong > 3 - [ ( 2 - Acetamido - 1 , 3 - thiazol - yl ) methyl ] benzoic acid ( CAS No . ) represents a promising lead compound with significant potential for advancing medicinal chemistry research and improving patient outcomes across multiple therapeutic areas .
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